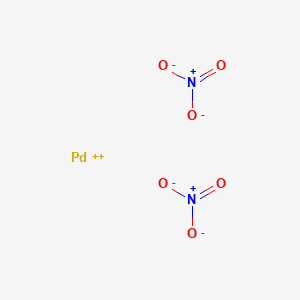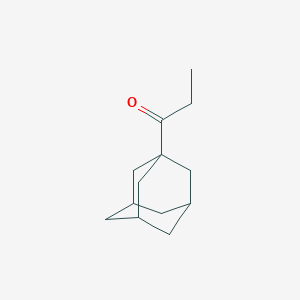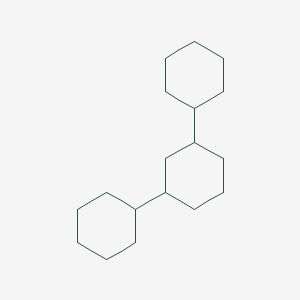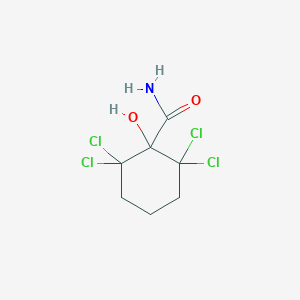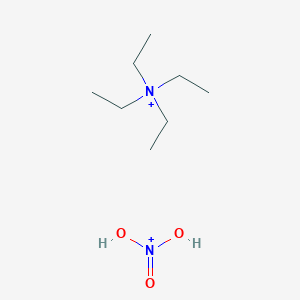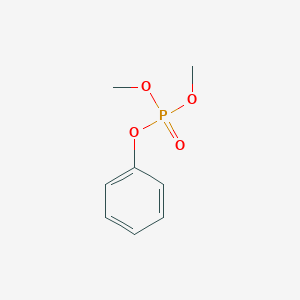
Dimethyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl phenyl phosphate (DMPP) is a chemical compound that is widely used in scientific research as a nitrification inhibitor. It is an effective tool for controlling nitrogen losses in agricultural and environmental systems. DMPP is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C9H13O4P and a molecular weight of 218.17 g/mol.
Wirkmechanismus
Dimethyl phenyl phosphate inhibits the activity of nitrosomonas and nitrobacter by binding to their enzymes and disrupting their metabolic pathways. This leads to a decrease in the conversion of ammonia to nitrate, which reduces nitrogen losses and improves nitrogen use efficiency.
Biochemische Und Physiologische Effekte
Dimethyl phenyl phosphate has no significant biochemical or physiological effects on plants or animals. It is not toxic or harmful to humans or animals at the recommended application rates.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl phenyl phosphate is an effective tool for controlling nitrogen losses in agricultural and environmental systems. It is easy to apply and has no significant side effects. However, Dimethyl phenyl phosphate is not suitable for all types of soils and environments. It is important to conduct soil tests and evaluate the suitability of Dimethyl phenyl phosphate before application.
Zukünftige Richtungen
There are several future directions for research on Dimethyl phenyl phosphate. One area of research is the development of new formulations and application methods to improve the effectiveness of Dimethyl phenyl phosphate. Another area of research is the evaluation of the long-term effects of Dimethyl phenyl phosphate on soil health and microbial communities. Finally, research is needed to evaluate the environmental impact of Dimethyl phenyl phosphate and its potential for reducing greenhouse gas emissions.
Synthesemethoden
Dimethyl phenyl phosphate is synthesized by reacting phenol with phosphorus oxychloride and dimethylamine. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is purified by distillation and recrystallization to obtain pure Dimethyl phenyl phosphate.
Wissenschaftliche Forschungsanwendungen
Dimethyl phenyl phosphate is widely used in scientific research to inhibit nitrification, which is the process by which ammonia is converted into nitrate. Nitrification is an important process in agricultural and environmental systems, but excessive nitrification can lead to nitrogen losses and environmental pollution. Dimethyl phenyl phosphate inhibits the activity of nitrosomonas and nitrobacter, which are the two bacteria responsible for nitrification.
Eigenschaften
CAS-Nummer |
10113-28-7 |
|---|---|
Produktname |
Dimethyl phenyl phosphate |
Molekularformel |
C8H11O4P |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
dimethyl phenyl phosphate |
InChI |
InChI=1S/C8H11O4P/c1-10-13(9,11-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
XTBBZRRBOAVBRA-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=CC=CC=C1 |
Kanonische SMILES |
COP(=O)(OC)OC1=CC=CC=C1 |
Andere CAS-Nummern |
10113-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



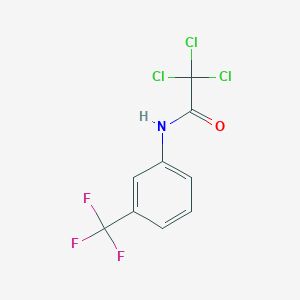
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
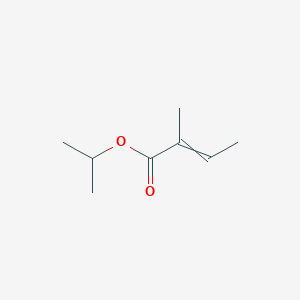
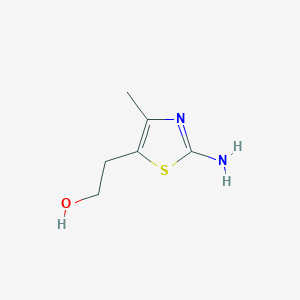
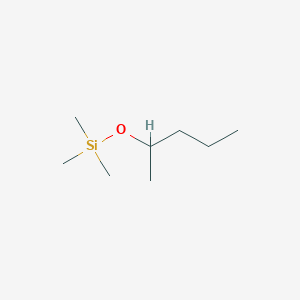
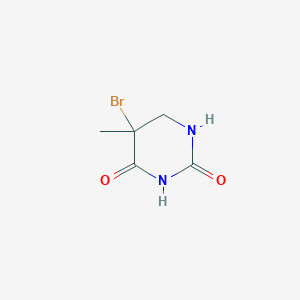
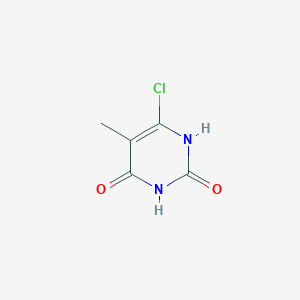
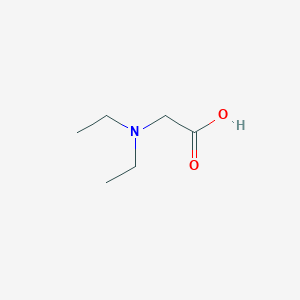
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
